molecular formula C21H32O5 B1252339 Tenacigenin B CAS No. 80508-42-5

Tenacigenin B

Cat. No. B1252339
CAS RN: 80508-42-5
M. Wt: 364.5 g/mol
InChI Key: FWXVLSDGEDMLQU-APDNMBNPSA-N
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Description

Tenacigenin B is the major steroidal skeleton of C-21 steroids in Marsdenia tenacissima . It is an important extraction of the glaucescent fissistigma root . It has been shown to possess anticancer activity .


Synthesis Analysis

Tenacigenin B is derived from the plant Marsdenia tenacissima . Two derivatives of Tenacigenin B, Tenacissimoside A and 11α-O-benzoyl-12β-O-acetyltenacigenin B, have been identified .


Molecular Structure Analysis

The molecular structure of Tenacigenin B is represented by the formula C21H32O5 . More detailed information about its structure can be found on databases like PubChem .


Chemical Reactions Analysis

In human liver microsomes, hydroxylation reactions were the major metabolic pathway of Tenacissoside H and Tenacissoside I, whereas the metabolic pathway of Tenacigenin B involved dehydrogenation reactions .


Physical And Chemical Properties Analysis

For detailed physical and chemical properties of Tenacigenin B, you may refer to databases like PubChem .

Mechanism of Action

Target of Action

Tenacigenin B, a steroid isolated from the genus Alocasia , primarily targets Aurora-A , a protein that plays a crucial role in cell division . It also interacts with p-glycoprotein (Pgp) , a key drug efflux transporter in chemotherapy-resistant cancer cells .

Mode of Action

Tenacigenin B exerts its anti-tumor effects on lymphoma by regulating Aurora-A . It also resensitizes paclitaxel-resistant HepG2 cancer cells by inhibiting the activity of Pgp . This dual action makes Tenacigenin B a potential chemosensitizer in combination with paclitaxel to treat cancer .

Biochemical Pathways

The compound’s action leads to the down-regulation of pro-survival signaling and up-regulation of apoptotic signaling . This includes an increase in cleaved caspase 3 and a decrease in anti-apoptotic Bcl-2 proteins when cancer cells are co-treated with Tenacigenin B and paclitaxel .

Pharmacokinetics

Tenacigenin B has low oral bioavailability . It is metabolized by oxidation alone or in combination with demethylation, and five metabolites of Tenacigenin B have been identified .

Result of Action

The administration of Tenacigenin B leads to significant anti-tumor effects. It enhances cancer apoptosis by suppressing the anti-apoptotic and survival signaling pathways in cancer cells . In vitro studies have shown that Tenacigenin B suppresses the activity and induces alterations in the morphology of osteosarcoma cells .

Action Environment

The action of Tenacigenin B can be influenced by environmental factors. For instance, Marsdenia tenacissima, from which Tenacigenin B is derived, has low bioavailability in the human body . The use of marsdenia tenacissima as a fermentation medium of ganoderma lucidum can produce biotransformation products rich in pungent saponins, including tenacigenin b . This process enhances the anticancer effect of Marsdenia tenacissima .

Safety and Hazards

Safety data sheets for Tenacigenin B are available and provide information on handling, storage, and emergency measures in case of an accident .

Future Directions

Tenacigenin B has shown promising results in the treatment of lymphoma . Future research could focus on further understanding its anti-tumor activity and exploring its potential in treating other types of cancer.

properties

IUPAC Name

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-11(22)14-6-9-21-19(14,3)17(25)15(24)16-18(2)7-5-13(23)10-12(18)4-8-20(16,21)26-21/h12-17,23-25H,4-10H2,1-3H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXVLSDGEDMLQU-APDNMBNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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